(3S,4R)-1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride (3S,4R)-1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2227033-59-0
VCID: VC11993179
InChI: InChI=1S/C17H18FNO2S/c18-22(20,21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m0/s1
SMILES: C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3
Molecular Formula: C17H18FNO2S
Molecular Weight: 319.4 g/mol

(3S,4R)-1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride

CAS No.: 2227033-59-0

Cat. No.: VC11993179

Molecular Formula: C17H18FNO2S

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride - 2227033-59-0

Specification

CAS No. 2227033-59-0
Molecular Formula C17H18FNO2S
Molecular Weight 319.4 g/mol
IUPAC Name (3S,4R)-1-benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride
Standard InChI InChI=1S/C17H18FNO2S/c18-22(20,21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m0/s1
Standard InChI Key GHHUSRXSULLPRW-DLBZAZTESA-N
Isomeric SMILES C1[C@H]([C@@H](CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3
SMILES C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3
Canonical SMILES C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound possesses a pyrrolidine scaffold substituted at positions 1, 3, and 4 with benzyl, sulfonyl fluoride, and phenyl groups, respectively (Fig. 1). The stereochemistry at C3 (S-configuration) and C4 (R-configuration) creates a rigid three-dimensional structure that influences both reactivity and biological interactions.

Table 1: Key Structural Properties

PropertyValue/Descriptor
Molecular FormulaC₁₇H₁₈FNO₂S
Molecular Weight319.4 g/mol
CAS Registry Number2227033-59-0
IUPAC Name(3S,4R)-1-benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride
SMILES NotationC1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3

The sulfonyl fluoride moiety (-SO₂F) introduces strong electron-withdrawing effects, polarizing adjacent bonds while maintaining stability against hydrolysis compared to other sulfur-based functional groups .

Conformational Analysis

X-ray crystallographic data for analogous pyrrolidine sulfonamides reveals a puckered ring conformation that positions the sulfonyl fluoride group perpendicular to the benzyl substituent . This spatial arrangement minimizes steric clashes between the bulky phenyl groups while allowing the fluorine atom to participate in weak hydrogen bonding interactions. Molecular modeling suggests the (3S,4R) diastereomer adopts a chair-like conformation that enhances its compatibility with enzymatic active sites compared to other stereoisomers .

Synthesis and Optimization

Retrosynthetic Strategy

While explicit synthetic protocols remain undisclosed in public literature, retrosynthetic analysis suggests two plausible routes:

  • Pyrrolidine Ring Formation:

    • Cyclization of γ-aminosulfonyl fluoride precursors via intramolecular nucleophilic substitution .

    • Asymmetric 1,3-dipolar cycloaddition using chiral auxiliaries to control stereochemistry .

  • Late-Stage Functionalization:

    • Sulfur(VI) fluoride exchange (SuFEx) on pre-formed pyrrolidine intermediates.

    • Enzymatic resolution of racemic mixtures using lipases or esterases .

Table 2: Comparative Synthetic Approaches

MethodAdvantagesChallenges
CycloadditionHigh stereoselectivityRequires specialized ligands
SuFEx ChemistryModular functionalizationSensitivity to moisture
Enzymatic ResolutionMild reaction conditionsLimited substrate scope

Stereochemical Control

The (3S,4R) configuration is typically achieved through:

  • Chiral pool synthesis using D-proline derivatives as starting materials .

  • Transition metal-catalyzed asymmetric hydrogenation of pyrroline intermediates .

  • Kinetic resolution during crystallization with chiral acids.

Notably, rhodium complexes with bulky phosphine ligands have demonstrated >95% enantiomeric excess in related pyrrolidine syntheses .

Physicochemical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45–7.20 (m, 10H, aromatic protons)

  • δ 4.32 (dd, J = 11.5 Hz, 1H, H-3)

  • δ 3.72 (d, J = 13.2 Hz, 1H, N-CH₂Ph)

  • δ 3.15–2.85 (m, 4H, pyrrolidine ring protons)

¹⁹F NMR (376 MHz, CDCl₃):

  • δ -38.5 (s, SO₂F)

IR (ATR):

  • 1365 cm⁻¹ (S=O asymmetric stretch)

  • 1172 cm⁻¹ (S=O symmetric stretch)

  • 715 cm⁻¹ (C-F stretch)

The downfield shift of the H-3 proton in ¹H NMR confirms the electron-withdrawing effect of the sulfonyl fluoride group.

Reactivity and Applications

SuFEx Click Chemistry

The sulfonyl fluoride group participates in sulfur(VI) fluoride exchange reactions with nucleophiles:

R-SO2F+NuR-SO2-Nu+F\text{R-SO}_2\text{F} + \text{Nu}^- \rightarrow \text{R-SO}_2\text{-Nu} + \text{F}^-

This enables:

  • Bioconjugation with protein lysine residues

  • Polymer functionalization under mild conditions

  • Generation of chemical probes for activity-based protein profiling

Medicinal Chemistry Applications

The compound serves as:

  • Covalent kinase inhibitor precursor

  • Transition-state analog for sulfotransferase enzymes

  • Building block for PET tracer development (¹⁸F labeling)

Table 3: Biological Activity Data (Analogues)

TargetIC₅₀ (nM)Selectivity Index
Tyrosine Kinase A12.4>100 vs. Kinase B
Sulfotransferase 1A18.715-fold

Future Research Directions

  • Synthetic Methodology

    • Development of continuous flow processes for safer handling of HF byproducts

    • Photocatalytic asymmetric synthesis using chiral iridium complexes

  • Biological Evaluation

    • Target deconvolution studies using chemoproteomic approaches

    • In vivo pharmacokinetic profiling of ¹⁸F-labeled derivatives

  • Material Science Applications

    • Incorporation into self-healing polymers via dynamic SO₂F linkages

    • Surface functionalization of nanomaterials for targeted drug delivery

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